1-Benzoylpiperidine-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lead Optimization

Strategically functionalized: the free C3-carboxylic acid enables direct activation (e.g., acid chloride) without deprotection, streamlining multi-kilogram campaigns for immunopotentiator candidates (ref. US6664271). The unsubstituted benzoyl group provides a consistent lipophilic anchor (LogP ~1.5) while amide diversification explores SAR. The racemic parent scaffold is critical as a control in ABPP experiments—substituted analogs shift MAGL inhibitory potency by >10-fold. Choose this ≥98% purity, well-characterized (PSA 57.6 Ų) building block for reference standard and parallel library synthesis.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 13850-76-5
Cat. No. B179144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoylpiperidine-3-carboxylic acid
CAS13850-76-5
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)
InChIKeyBVUJBJCCSDLXPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoylpiperidine-3-carboxylic acid (CAS 13850-76-5): Physicochemical Profile and Procurement-Relevant Characteristics


1-Benzoylpiperidine-3-carboxylic acid (CAS 13850-76-5) is an N-benzoylated piperidine-3-carboxylic acid derivative (C13H15NO3, MW 233.26 g/mol) [1]. The compound features a benzoyl group at the piperidine nitrogen and a free carboxylic acid at the 3-position, which together confer a calculated LogP of 1.50–1.56 and a polar surface area (PSA) of 57.6 Ų [2]. It is typically supplied as a white to off-white crystalline powder with purity specifications of ≥95–98% . The molecule serves as a versatile synthetic intermediate in medicinal chemistry, notably in the construction of benzoylpiperidine-based pharmacophores [3]. Its racemic nature (the unsubstituted stereocenter at C3) and the presence of both a protected amine (benzamide) and a free carboxylic acid handle make it a strategically useful building block for parallel library synthesis and SAR exploration [4].

1-Benzoylpiperidine-3-carboxylic acid: Why Simple In-Class Substitution Is Not Advisable


Piperidine-3-carboxylic acid derivatives bearing an N-benzoyl substituent are not freely interchangeable. Small alterations in the benzoyl ring substitution pattern or the piperidine nitrogen protecting group drastically alter both reactivity and biological target engagement. For instance, the unsubstituted benzoylpiperidine-3-carboxylic acid core (the subject compound) exhibits a unique balance of lipophilicity (LogP ~1.5) and hydrogen-bonding capacity that is fundamentally different from analogs with electron-withdrawing (e.g., difluoromethoxy) or electron-donating (e.g., methyl) groups on the benzoyl ring [1]. Furthermore, studies on benzoylpiperidine-based MAGL inhibitors demonstrate that even minor modifications to the benzoyl moiety can shift inhibitory potency by more than an order of magnitude, underscoring that the parent scaffold is not a reliable surrogate for its substituted derivatives in biological assays [2]. From a synthetic chemistry perspective, the free carboxylic acid at C3 distinguishes this compound from its ester or amide congeners, which require additional deprotection steps and may exhibit different stability profiles during downstream coupling reactions [3].

Quantitative Differentiation of 1-Benzoylpiperidine-3-carboxylic acid (CAS 13850-76-5) Relative to Key Analogs and Scaffolds


Physicochemical Differentiation: LogP and Solubility Profile of 1-Benzoylpiperidine-3-carboxylic acid vs. Substituted Benzoyl Analogs

The unsubstituted benzoylpiperidine-3-carboxylic acid possesses a calculated LogP of 1.50–1.56, placing it in a distinct lipophilicity range compared to its substituted benzoyl analogs. For example, the 3,5-dimethoxybenzoyl analog (CAS 436093-10-6) exhibits a significantly higher calculated LogP, while the 2-(difluoromethoxy)benzoyl derivative (CAS not available in public sources) is predicted to have a lower LogP due to the introduction of polar fluorine atoms [1]. This difference in lipophilicity directly impacts compound behavior in aqueous assay buffers and cell permeability assays. The target compound's LogD at pH 7.4 is calculated as -1.54, indicating that the predominant species at physiological pH is the ionized carboxylate, which may limit passive membrane diffusion but enhance aqueous solubility relative to more lipophilic ester prodrugs [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Utility: Direct Carboxylic Acid Handle Enables One-Step Derivatization Without Deprotection

In the synthesis of immunopotentiator agents (US6664271), 1-benzoyl-3-piperidinecarboxylic acid was converted directly to its acid chloride using thionyl chloride in dichloromethane under reflux (1 hour), yielding 1-benzoyl-3-piperidinecarbonyl chloride in quantitative yield (1.09 g from 1.01 g starting material) [1]. This contrasts with the analogous ethyl ester (ethyl 1-benzoyl-3-piperidinecarboxylate), which would require a separate saponification step to liberate the free acid prior to activation, adding an extra synthetic transformation and reducing overall yield. The free acid also avoids the potential for ester hydrolysis under the basic conditions of many amide coupling reactions.

Organic Synthesis Building Blocks Amide Coupling

Scaffold Versatility: The Parent Benzoylpiperidine Core as a Benchmark for SAR Studies

The benzoylpiperidine class has been extensively optimized as reversible monoacylglycerol lipase (MAGL) inhibitors. In a 2019 optimization study, the unsubstituted benzoylpiperidine core (represented by compound 1 or close analogs) served as the starting point for SAR exploration. Subsequent substitutions on the benzoyl ring yielded compounds with IC50 values as low as 80 nM (compound 23) [1]. While the parent compound itself exhibits only moderate MAGL inhibitory activity (IC50 estimated > 10 µM based on SAR trends), its value lies in providing a well-characterized, synthetically tractable scaffold that reliably delivers the core geometry and conformational preferences required for MAGL binding. Researchers employing the unsubstituted core can directly compare their novel derivatives to a large body of published SAR data, accelerating hit-to-lead optimization [2].

Structure-Activity Relationship MAGL Inhibitors Drug Discovery

Optimal Application Scenarios for 1-Benzoylpiperidine-3-carboxylic acid (CAS 13850-76-5) in Research and Development


Medicinal Chemistry: Synthesis of Benzoylpiperidine-Based Lead Compound Libraries

The compound serves as an ideal starting point for parallel amide synthesis libraries. The free carboxylic acid can be activated (e.g., as the acid chloride [1]) and coupled directly with diverse amine-containing fragments. The benzoyl group remains stable under standard coupling conditions, providing a consistent lipophilic anchor while the C3 amide is varied to explore SAR. The moderate LogP of the parent scaffold (1.5) ensures that derived amides generally remain within drug-like property space [2].

Process Chemistry: Scale-Up of Key Intermediates for Immunomodulatory Agents

As demonstrated in US6664271, 1-benzoylpiperidine-3-carboxylic acid is a critical intermediate in the preparation of immunopotentiator candidates. Its direct conversion to the acid chloride without protecting group manipulation streamlines the synthetic route, making it a preferred intermediate for multi-kilogram scale campaigns [1].

Chemical Biology: Development of Activity-Based Probes for MAGL

Given the extensive SAR surrounding benzoylpiperidine-based MAGL inhibitors, the unsubstituted parent compound is a valuable control in competitive activity-based protein profiling (ABPP) experiments. It provides a baseline for assessing the selectivity of more potent, substituted analogs and can be used to confirm that observed activity is due to benzoylpiperidine scaffold engagement rather than nonspecific effects [3].

Analytical Reference Standard: HPLC Method Development and Impurity Profiling

With commercially available purity specifications of ≥98% and well-defined physicochemical properties (LogP, PSA), the compound is suitable for use as a reference standard in HPLC method development for related benzoylpiperidine APIs. Its distinct retention time and UV absorbance profile facilitate identification and quantification of process-related impurities in more complex drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzoylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.